Chemical Structure Analysis of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid
Chemical Structure Analysis of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid
Technical Guide for Medicinal Chemistry & Analytical Development
Part 1: Executive Technical Summary[1][2]
2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS: 1378260-42-4) represents a privileged heterocyclic scaffold in drug discovery.[1] As a 2,5-disubstituted oxazole, it serves as a bioisostere for amide bonds and a rigid linker in fragment-based drug design (FBDD).[2] Its structural integrity relies on the precise regiochemistry of the 1,3-oxazole ring, specifically the placement of the hydroxymethyl group at C2 and the carboxylic acid at C5.[2][3]
This guide provides a definitive protocol for the structural characterization of this molecule, synthesizing spectroscopic data (NMR, MS, IR) with mechanistic interpretation.[2] It addresses the primary analytical challenge: distinguishing the 2,5-disubstituted isomer from potential 2,4- or 4,5-regioisomers formed during cyclodehydration synthesis.[2]
Part 2: Structural Elucidation Strategy
The validation of this structure requires a multi-modal approach. We employ a "Triad of Evidence" to confirm regiochemistry and purity.
The Spectroscopic Triad
-
High-Field NMR (
H,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> C, 2D): The primary tool for regiochemical assignment.[2] The chemical shift of the lone ring proton (H4) is diagnostic. -
Mass Spectrometry (ESI-MS/MS): Confirms molecular weight and reveals characteristic fragmentation (decarboxylation and ring cleavage).[1][4]
-
Infrared Spectroscopy (FT-IR): Validates the oxidation state of the carboxylic acid and the integrity of the oxazole ring stretch.[1]
Part 3: Detailed Spectral Analysis[1][2]
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection: DMSO-
Proton (
H) NMR Analysis
The spectrum is defined by three distinct zones: the downfield acid, the aromatic ring singlet, and the aliphatic methylene.[2]
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| -COOH (C5) | 12.5 – 13.5 | Broad Singlet | 1H | Highly dependent on concentration and water content. Disappears with D |
| H4 (Oxazole Ring) | 7.60 – 7.90 | Singlet | 1H | Key Signal. The C5-COOH is electron-withdrawing, deshielding H4 significantly compared to unsubstituted oxazole ( |
| -OH (Hydroxyl) | 5.00 – 5.80 | Broad Singlet/Triplet | 1H | Often appears as a triplet ( |
| -CH | 4.55 – 4.70 | Singlet/Doublet | 2H | Appears as a doublet if OH coupling is resolved; otherwise a sharp singlet. |
Carbon (
C) NMR Analysis
The 1,3-oxazole ring carbons are chemically distinct. The C2 carbon, flanked by both nitrogen and oxygen, is the most deshielded ring carbon.[2]
| Carbon Assignment | Chemical Shift ( | Type (DEPT-135) | Structural Environment |
| C=O (Acid) | 158.0 – 160.0 | Quaternary | Carbonyl carbon, typical for heteroaromatic acids.[2] |
| C2 (Ring) | 162.0 – 165.0 | Quaternary | Amidine-like carbon (N=C-O).[1] Most deshielded ring carbon.[1] |
| C5 (Ring) | 140.0 – 145.0 | Quaternary | ipso-carbon to the carboxylic acid.[1] |
| C4 (Ring) | 128.0 – 132.0 | CH | The only protonated ring carbon.[1] |
| -CH | 55.0 – 58.0 | CH | Hydroxymethyl carbon. |
Two-Dimensional NMR: The "Smoking Gun"
To definitively prove the 2,5-substitution pattern (vs. 2,4), HMBC (Heteronuclear Multiple Bond Correlation) is required.[2]
-
H4 Proton (
~7.7) will show a strong long-range correlation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) to the Carboxyl Carbon ( ~159) . -
H4 Proton will also correlate to C2 (
~163) .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Methylene Protons (
~4.6) will show a strong correlation to C2 and a weak correlation to C4 (if is visible), but no correlation to the carboxyl carbon.[2]
Caption: HMBC correlations confirming the 2,5-substitution pattern. The H4 -> COOH correlation rules out the 2,4-isomer.
Part 4: Mass Spectrometry & Physicochemical Profile[1][2][5]
Mass Spectrometry (ESI)[1][2]
-
Ionization: Positive Mode (ESI+) usually gives
Da.[2] Negative Mode (ESI-) is highly sensitive for the carboxylic acid, givingngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Da. -
Fragmentation Pattern (MS/MS):
-
: Loss of Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> O (common for hydroxymethyl groups). -
: Loss of COngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (decarboxylation), typical for heteroaromatic acids.[2] -
Ring Cleavage: High energy collision often results in retro-cycloaddition type fragmentation (loss of HCN or CO).[1]
-
Physicochemical Properties
Understanding these properties is vital for formulation and assay development.[1]
-
pKa (Predicted):
-
Solubility: High in DMSO, Methanol, Water (at neutral/basic pH).[2] Low in non-polar solvents (Hexane, DCM).[2]
Part 5: Experimental Protocol for Analysis
Protocol: Structural Verification of Lot #X
Objective: Verify identity and purity (>95%) of 2-(Hydroxymethyl)oxazole-5-carboxylic acid.
1. Sample Preparation:
-
Weigh 5–10 mg of the solid sample into a clean vial.[1]
-
Add 600 µL of DMSO-
(99.9% D).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Note: If the sample is acidic/wet, add a micro-spatula tip of anhydrous K
CO to sharpen peaks, though this will remove the COOH proton signal.[2]
2. Acquisition Parameters (400 MHz Instrument):
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: zg30 (Standard 1D Proton).[1]
-
Scans: 16 (sufficient for >5 mg).[1]
-
Delay (D1): Set to >5 seconds to ensure full relaxation of the isolated H4 proton for accurate integration.
3. Data Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1]
-
Apply an exponential window function (LB = 0.3 Hz).[1]
-
Phase and baseline correct manually.[1]
4. Acceptance Criteria:
-
Integration Ratio: H4 : CH
must be 1.0 : 2.0 (± 0.1). -
Impurity Limit: No extraneous peaks >5% integral intensity in the 6.0–8.5 ppm region (indicative of regioisomers or starting materials like serine derivatives).[1]
Part 6: References
-
BenchChem. 2-Hydroxy-1,3-oxazole-5-carboxylic acid | CAS 1407858-88-1 (Analog Reference).[1] Retrieved from [1][2]
-
Sigma-Aldrich. 2-Hydroxymethyl-oxazole-5-carboxylic acid | CAS 1378260-42-4.[1] Retrieved from [1]
-
PubChem. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid (Spectral Comparison). Retrieved from [1][2]
-
Beilstein J. Org.[1] Chem. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles.[2][6][7] (General Oxazole NMR Shifts). Retrieved from [1][2]
-
ChemScene. 2-(Hydroxymethyl)thiazole-5-carboxylic acid (Heteroatom Analog).[1] Retrieved from [1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. growingscience.com [growingscience.com]
- 3. 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1 [benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
